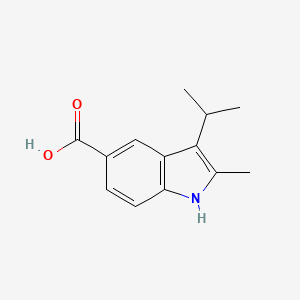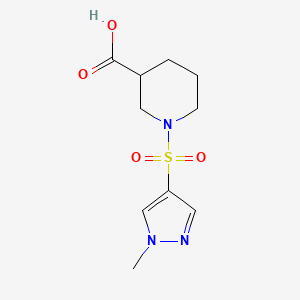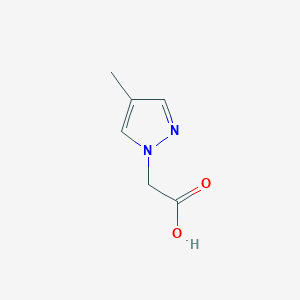
2,6-Dimethylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylquinoline-4-carbohydrazide is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, while not directly synthesized in the provided papers, is closely related to the quinoline derivatives that have been synthesized and studied for their structural and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids was achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, as described in one of the studies . Another study reported the synthesis of a substituted quinoline-6-carbohydrazide by reacting ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2,6-dimethylquinoline-4-carbohydrazide.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. The structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established using X-ray structural analysis, which confirmed the formation of the desired compounds . Another study determined the structure of 2,6-dimethylquinolin-4(1H)-one, which crystallizes in the monoclinic space group P21/c and is nearly planar . These structural analyses are important for the characterization of quinoline derivatives, including 2,6-dimethylquinoline-4-carbohydrazide.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions to form new compounds with different functional groups. For example, the reaction of quinoline-6-carbohydrazide with phenyl isothiocyanate led to the formation of phenylhydrazinecarbothioamide, which could further cyclize to form triazole and thiadiazole derivatives . Additionally, the reaction with carbon disulfide yielded a quinolyl-substituted 1,3,4-oxadiazole . These reactions demonstrate the reactivity of quinoline carbohydrazides and provide a basis for predicting the chemical behavior of 2,6-dimethylquinoline-4-carbohydrazide.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The planarity of the quinoline core, as observed in 2,6-dimethylquinolin-4(1H)-one, can affect the compound's electronic properties and intermolecular interactions . The introduction of various substituents can also modify the compound's solubility, stability, and reactivity. For instance, the introduction of imidazolinylamino groups to the quinoline ring resulted in the formation of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines with diverse substituents, illustrating the versatility of quinoline derivatives . These properties are essential for the application of quinoline derivatives in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potentials
Research has highlighted the utility of 2,6-Dimethylquinoline-4-carbohydrazide derivatives in the medical field, particularly for their antimicrobial and anticancer activities. For instance, novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide have been synthesized and evaluated for their anticancer properties, showing promising cytotoxicity against various cancer cell lines, including ovarian cancer (OVCAR) with significant inhibition rates (Terzioğlu & Gürsoy, 2003). Additionally, N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized and demonstrated considerable antimicrobial efficacy, suggesting potential for future drug development (Bello et al., 2017).
Molecular Docking and Drug Design
The versatility of 2,6-Dimethylquinoline-4-carbohydrazide derivatives extends to drug design, where molecular docking studies play a crucial role. Novel complexes derived from these derivatives have been synthesized and characterized, with docking studies indicating promising inhibition levels against specific proteins, such as HepG2 for liver carcinoma, highlighting their potential in drug synthesis and antimicrobial activity (Ali et al., 2019). These findings underscore the compound's potential in developing new therapeutic agents.
Thermodynamic Properties
Understanding the thermodynamic properties of 2,6-Dimethylquinoline-4-carbohydrazide derivatives is essential for their application in various scientific fields. Research into these properties provides critical insights into the compound's stability and reactivity, facilitating its use in more targeted applications, such as material science and pharmaceutical formulation (Chirico et al., 2007).
Ion Selectivity and Molecular Receptors
The compound's derivatives have been utilized in the design and synthesis of new molecular receptors with multi-ion selectivity. These receptors exhibit exclusive color changes and fluorescence intensity increases upon interaction with specific ions, demonstrating potential for applications in chemical sensing and environmental monitoring (Chawla & Gupta, 2015).
Propriétés
IUPAC Name |
2,6-dimethylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-11-9(5-7)10(12(16)15-13)6-8(2)14-11/h3-6H,13H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNBKRDYKNEHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411720 |
Source


|
| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinoline-4-carbohydrazide | |
CAS RN |
613656-68-1 |
Source


|
| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)


![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

